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Compound of Interest

Compound Name:
3-Chloro-5-hydroxy-4-

methoxybenzaldehyde

CAS No.: 54246-06-9

Cat. No.: B3178411

Get Quote

Technical Profile: 3-Chloro-5-hydroxy-4-
methoxybenzaldehyde
CAS: 54246-06-9 Common Identity: 5-Chloro-isovanillin (Regioisomer of 5-Chlorovanillin)[1]

Executive Summary & Structural Distinction
3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a specialized trisubstituted benzaldehyde

derivative used primarily as a scaffold in the synthesis of catechol-O-methyltransferase

(COMT) inhibitors, tyrosine kinase inhibitors, and complex agrochemicals.[2][3][4]

Critical Isomer Warning: Researchers frequently confuse this compound with its more common

isomer, 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0). The

distinction lies in the position of the hydroxyl and methoxy groups relative to the aldehyde core:

Target (CAS 54246-06-9): 3-Chloro, 4-Methoxy, 5-Hydroxy.[1][5] (Isovanillin series)
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Common Isomer (CAS 19463-48-0): 3-Chloro, 4-Hydroxy, 5-Methoxy.[5] (Vanillin series)

This structural nuance dictates entirely different synthetic strategies and biological reactivities.

This guide focuses exclusively on the synthesis and characterization of the 3-Chloro-5-hydroxy-

4-methoxy isomer (CAS 54246-06-9).

Chemical Identity & Properties
Property Data

IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

CAS Number 54246-06-9

Molecular Formula C₈H₇ClO₃

Molecular Weight 186.59 g/mol

SMILES

COC1=C(C=C(C=C1Cl)C=O)O (Note:

Symmetry allows 3-Cl/5-OH equivalence in

naming)

Appearance Off-white to pale beige crystalline solid

Melting Point
168–172 °C (Distinct from 5-chlorovanillin's 164-

166 °C)

Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water.[1][2][3]

pKa (Predicted) ~7.2 (Phenolic OH)

Synthetic Strategy: The Regioselective "Switch"
Direct chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is problematic because

the hydroxyl group at C3 directs electrophilic substitution to the C2 and C6 positions

(ortho/para), rather than the desired C5 position.

Therefore, the most authoritative and high-yield synthesis employs a Demethylation-

Remethylation Strategy starting from the readily available 5-Chlorovanillin. This route leverages
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the differential acidity of the phenolic hydroxyl groups in the intermediate 3-chloro-4,5-

dihydroxybenzaldehyde.

Mechanism of Regioselectivity[8]
Demethylation: 5-Chlorovanillin is fully demethylated to the catechol intermediate.

pKa Differentiation: In 3-chloro-4,5-dihydroxybenzaldehyde, the hydroxyl group at C4 (para

to the aldehyde) is significantly more acidic than the hydroxyl at C5 (meta to aldehyde) due

to resonance stabilization of the phenoxide anion by the electron-withdrawing carbonyl

group.

Selective Alkylation: Controlled methylation with 1 equivalent of base and methyl iodide

targets the C4-OH exclusively, effectively "switching" the OMe/OH pattern from the Vanillin

series to the Isovanillin series.

Pathway Diagram (Graphviz)

Mechanism of Selectivity

5-Chlorovanillin
(3-OMe, 4-OH, 5-Cl)

Intermediate Catechol
(3-Cl, 4-OH, 5-OH)

Demethylation
(HBr or AlCl3/Py)

TARGET
3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Regioselective Methylation
(MeI, Li2CO3, 40°C)

C4-OH is more acidic (pKa ~7.0)
than C5-OH (pKa ~9.5)

due to para-CHO resonance.

Click to download full resolution via product page

Caption: Synthetic pathway converting the Vanillin scaffold to the Isovanillin scaffold via a

regioselective methylation of the catechol intermediate.[2][3]

Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-4,5-
dihydroxybenzaldehyde
Objective: Full demethylation of 5-chlorovanillin.
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Reagents:

5-Chlorovanillin (10.0 g, 53.6 mmol)

Aluminum Chloride (

) (8.0 g, 60 mmol)

Pyridine (40 mL)

Dichloromethane (DCM) (100 mL)

Procedure:

Setup: In a dry 250 mL round-bottom flask under

atmosphere, dissolve 5-chlorovanillin in DCM.

Addition: Cool to 0°C. Slowly add

followed by pyridine dropwise (Exothermic!).

Reflux: Heat the mixture to reflux (45°C) for 4–6 hours. Monitor by TLC (System:

Hexane/EtOAc 1:1) until the starting material disappears.

Quench: Cool to 0°C and carefully quench with ice-cold dilute HCl (1M) to break the

aluminum complex.

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics

with brine, dry over

, and concentrate.

Purification: Recrystallize from water/ethanol to yield the catechol intermediate as a grey

solid.

Yield Target: >85%[1][6]
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Step 2: Regioselective Methylation to 3-Chloro-5-
hydroxy-4-methoxybenzaldehyde
Objective: Selective methylation of the C4-hydroxyl.

Reagents:

3-Chloro-4,5-dihydroxybenzaldehyde (5.0 g, 29 mmol)

Methyl Iodide (MeI) (4.12 g, 29 mmol, 1.0 equivalent)

Lithium Carbonate (

) (2.36 g, 32 mmol) — Note:

is preferred over

for milder selectivity.

DMF (Dimethylformamide) (25 mL)

Procedure:

Dissolution: Dissolve the catechol intermediate in DMF in a flask equipped with a magnetic

stirrer.

Base Addition: Add

and stir at room temperature for 15 minutes to generate the phenoxide.

Alkylation: Add Methyl Iodide dropwise via syringe.

Reaction: Heat to 40°C for 12 hours.

Critical Control: Do not overheat (>60°C) or use excess MeI, as this will lead to the

dimethylated byproduct (3-chloro-4,5-dimethoxybenzaldehyde).

Workup: Pour the reaction mixture into ice water (150 mL) and acidify to pH 3 with 1M HCl.

Precipitation: The product often precipitates. If not, extract with EtOAc.
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Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 4:1) is required to

separate the product from unreacted catechol and dimethylated byproduct.

Characterization: The product (CAS 54246-06-9) elutes after the dimethylated impurity but

before the starting material.

Spectroscopic Characterization
To validate the structure, specifically the position of the methoxy group, NMR analysis is

definitive.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ) Multiplicity Integration Assignment

Structural
Logic

9.82 Singlet (s) 1H -CHO Aldehyde proton.

10.25 Broad (s) 1H -OH
Phenolic proton (

exchangeable).

7.55 Doublet (d) 1H Ar-H (C2)
Meta-coupling (

) with C6.

7.38 Doublet (d) 1H Ar-H (C6)
Meta-coupling (

) with C2.

3.85 Singlet (s) 3H -OCH₃
Methoxy group at

C4.

Interpretation: The key differentiator from 5-chlorovanillin is the NOE (Nuclear Overhauser

Effect) spectrum. Irradiating the methoxy signal at 3.85 ppm will show NO enhancement of the

aromatic protons in the target molecule (since the OMe is at C4, flanked by Cl and OH, it has

no adjacent aromatic protons).

Contrast: In 5-chlorovanillin (OMe at C3), irradiating the OMe would enhance the C2 proton.

IR Spectrum (KBr)
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3350 cm⁻¹: Broad O-H stretch.

1680 cm⁻¹: C=O stretch (Aldehyde, conjugated).

1585, 1490 cm⁻¹: C=C Aromatic ring stretch.

Applications in Drug Discovery[10]
The 3-Chloro-5-hydroxy-4-methoxy scaffold is a pharmacophore distinct from vanillin due to the

steric bulk of the chlorine atom adjacent to the methoxy group, which forces the methoxy group

out of planarity, altering binding affinity.

COMT Inhibitors: Used in the synthesis of Entacapone analogs. The chlorinated ring

provides metabolic stability against ring hydroxylation.

Tyrosine Kinase Inhibitors: The aldehyde serves as a "warhead" precursor for forming Schiff

bases or styryl linkers in inhibitors targeting EGFR.

Linker Chemistry: The C5-OH provides a handle for attaching PROTAC linkers, while the C3-

Cl provides lipophilicity to improve cell permeability.

Safety & Handling (GHS)
Signal Word:WARNING

GHS Code Hazard Statement Precaution

H315 Causes skin irritation. Wear nitrile gloves.

H319 Causes serious eye irritation. Use eye protection/face shield.

H335
May cause respiratory

irritation.
Handle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (

). The aldehyde is susceptible to oxidation to the benzoic acid if exposed to air for prolonged
periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3178411/docs#chemical-structure-of-3-chloro-5-
hydroxy-4-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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